molecular formula C13H17BrN2O4 B2964082 Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235639-15-2

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2964082
CAS RN: 1235639-15-2
M. Wt: 345.193
InChI Key: CFAILHBCRYWMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-80-6 . It has a molecular weight of 205.01 and its IUPAC name is methyl 4-bromo-2-furoate . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The Inchi Code for “Methyl 4-bromofuran-2-carboxylate” is 1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-bromofuran-2-carboxylate” is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has potential applications in chemical synthesis and reactions. For instance, it can be involved in aminocarbonylation reactions, which are palladium-catalyzed processes used to introduce amide functionalities into molecules. Such reactions are crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (Takács et al., 2012). Additionally, the compound might play a role in the synthesis of antiprotozoal agents through its furan component, demonstrating its significance in the development of novel therapeutic agents (Ismail et al., 2004).

Ligand Synthesis and Metal Complex Formation

The furan ring-containing ligands, such as those derived from the subject compound, are pivotal in the synthesis and study of metal complexes. These complexes can be characterized and evaluated for various properties, including their antimicrobial activities. Such research has implications for the development of new materials with potential applications in catalysis, environmental remediation, and as antimicrobial agents (Patel, 2020).

Pharmaceutical Applications

Compounds with a structure similar to the subject compound have been explored for their potential as anticancer agents. This indicates the possibility of utilizing such compounds in the development of new therapeutic agents, highlighting the importance of understanding their chemical properties and reactivity (Rehman et al., 2018).

Analytical and Spectral Studies

The chemical structure of such compounds lends itself to analytical and spectral studies, which are fundamental in the identification and characterization of new compounds. This is crucial in various fields of chemistry and materials science, where precise understanding of molecular structures is essential for the development of new materials and technologies (Patel, 2020).

Safety and Hazards

“Methyl 4-bromofuran-2-carboxylate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

methyl 4-[[(5-bromofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAILHBCRYWMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.